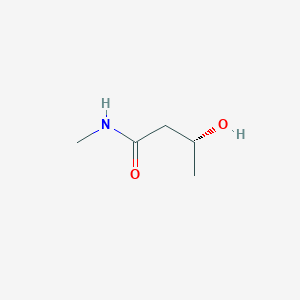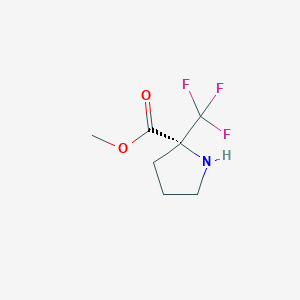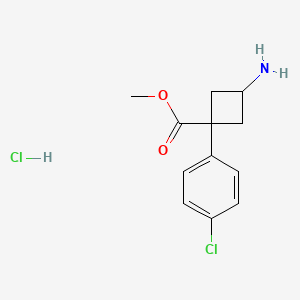![molecular formula C10H15NO B13456403 1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13456403.png)
1-Azadispiro[3.1.4^{6}.1^{4}]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azadispiro[3.1.4{6}.1. This compound is characterized by its distinctive spiro structure, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield. Specific details on the synthetic routes and reaction conditions are typically found in specialized chemical literature and patents .
Chemical Reactions Analysis
1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological environment, resulting in the desired effects. Detailed studies on the molecular targets and pathways involved are essential for understanding the compound’s full potential .
Comparison with Similar Compounds
1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one can be compared with other similar compounds, such as:
- 2-Azadispiro[3.1.3{6}.1{4}]decane : Another spiro compound with similar structural features but different reactivity and applications .
- 1,4,9-Triazaspiro[5.5]undecan-2-one : Known for its potent and selective inhibitory properties .
The uniqueness of 1-Azadispiro[3.1.4{6}.1{4}]undecan-2-one lies in its specific spiro structure, which imparts distinct stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-azadispiro[3.1.46.14]undecan-2-one |
InChI |
InChI=1S/C10H15NO/c12-8-5-10(11-8)6-9(7-10)3-1-2-4-9/h1-7H2,(H,11,12) |
InChI Key |
KQRIZIQGWYKXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3(C2)CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)

![1-{3-Oxabicyclo[3.2.0]heptan-6-yl}methanamine hydrochloride](/img/structure/B13456391.png)



![rel-(1R)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13456408.png)

![(2R)-3-(2,3-dihydro-1H-inden-5-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13456421.png)

![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
